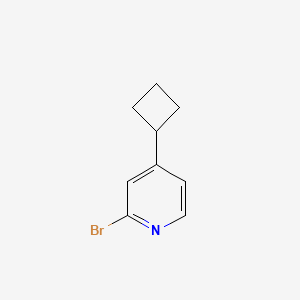

2-Bromo-4-cyclobutylpyridine

Description

BenchChem offers high-quality 2-Bromo-4-cyclobutylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-cyclobutylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-cyclobutylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-9-6-8(4-5-11-9)7-2-1-3-7/h4-7H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHDGDJENXFWJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701309719 | |

| Record name | 2-Bromo-4-cyclobutylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086381-55-6 | |

| Record name | 2-Bromo-4-cyclobutylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086381-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-cyclobutylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-4-cyclobutylpyridine CAS number 2937865-91-1

CAS Number: 2937865-91-1 Formula: C₉H₁₀BrN Molecular Weight: 212.09 g/mol [1]

Executive Summary

2-Bromo-4-cyclobutylpyridine represents a high-value heterocyclic scaffold in modern medicinal chemistry, specifically designed to bridge the gap between aromatic planarity and saturation (Fsp³ character).[1] Unlike traditional alkyl-substituted pyridines, the 4-cyclobutyl motif offers unique conformational restriction and metabolic stability, acting as a superior bioisostere for isopropyl or tert-butyl groups.[1]

This guide details the synthesis, reactivity profile, and application of this core in drug discovery, focusing on its utility as a divergent intermediate for generating library arrays via C2-functionalization.[1]

Physicochemical Profile & Design Rationale

The "Cyclobutyl Advantage"

In lead optimization, replacing flexible alkyl chains with cycloalkyl rings often improves potency by reducing the entropic penalty of binding. The cyclobutyl group specifically offers:

-

Lipophilicity Modulation: Increases logP moderately compared to methyl, but less than corresponding open-chain butyl isomers.[1]

-

Metabolic Stability: The cyclobutyl ring is generally more resistant to CYP450-mediated oxidation than linear alkyl chains due to ring strain and lack of accessible terminal methyl groups.

-

Vector Control: The C4-substitution pattern projects the cyclobutyl group perpendicular to the pyridine ring plane, filling hydrophobic pockets in target proteins (e.g., GPCRs, Kinases).[1]

Calculated Properties

| Property | Value (Predicted) | Significance |

| cLogP | 3.1 - 3.4 | Lipophilic; ideal for CNS penetration or hydrophobic pocket occupancy.[1] |

| TPSA | ~12.9 Ų | Low polar surface area, suggesting high membrane permeability.[1] |

| pKa (Pyridine N) | ~2.5 - 3.0 | The electron-withdrawing Br at C2 lowers basicity compared to pyridine (5.2).[1] |

| H-Bond Acceptors | 1 | The pyridine nitrogen.[2][3][4] |

Synthetic Methodologies

The synthesis of 2-Bromo-4-cyclobutylpyridine poses a regioselectivity challenge. Direct bromination of 4-cyclobutylpyridine is often non-selective. Therefore, two primary routes are recommended: Radical Minisci Alkylation (Modern) and Transition-Metal Cross-Coupling (Traditional).[1]

Route A: Radical Minisci Alkylation (Recommended)

This route utilizes the innate electrophilicity of protonated N-heterocycles to trap nucleophilic alkyl radicals. It is the most direct method to install the cyclobutyl group at C4 of a 2-bromopyridine precursor.

Mechanism:

-

Radical Generation: Oxidative decarboxylation of cyclobutanecarboxylic acid (using Ag(I)/Persulfate or Photoredox catalysis).[1]

-

Addition: The cyclobutyl radical adds to the protonated 2-bromopyridine.

-

Selectivity: Substitution occurs preferentially at C4 due to steric hindrance at C6 (by the Br) and electronic activation at C2/C4.

Route B: Negishi/Suzuki Cross-Coupling

Uses 2-bromo-4-iodopyridine or 2,4-dibromopyridine.[1]

-

Reagent: Cyclobutylzinc bromide (Negishi) or Cyclobutylboronic acid (Suzuki).[1]

-

Challenge: Controlling mono-coupling at C4 vs C2. The C4-halogen is typically more reactive in nucleophilic aromatic substitution (

), but Pd-catalysis requires careful ligand selection to differentiate the positions.

Experimental Protocols

Protocol 1: Silver-Catalyzed Minisci Alkylation

Suitable for gram-scale synthesis without photoredox equipment.[1]

Reagents:

-

Cyclobutanecarboxylic acid (2.0 equiv)[1]

-

Silver Nitrate (AgNO₃, 0.2 equiv)[1]

-

Ammonium Persulfate ((NH₄)₂S₂O₈, 1.5 equiv)[1]

-

Sulfuric Acid (H₂SO₄, 1.0 equiv)[1]

-

Solvent: DCM/Water (biphasic 1:1)[1]

Step-by-Step Workflow:

-

Preparation: Dissolve 2-bromopyridine (10 mmol) in DCM (20 mL) and add water (20 mL). Add H₂SO₄ (10 mmol) to protonate the pyridine.

-

Radical Precursor: Add cyclobutanecarboxylic acid (20 mmol) and AgNO₃ (2 mmol).

-

Initiation: Heat the biphasic mixture to 40°C with vigorous stirring.

-

Oxidant Addition: Dropwise add a solution of (NH₄)₂S₂O₈ (15 mmol) in water over 30 minutes. Note: Gas evolution (CO₂) will be observed.[1]

-

Reaction: Stir at 40°C for 2-4 hours. Monitor by LCMS for the product mass (M+H = 212/214).

-

Workup: Basify with NaOH (1M) to pH >9. Extract with DCM (3x).[1]

-

Purification: Flash chromatography (Hexane/EtOAc). The 4-substituted product is typically the major isomer, separable from trace 6-substituted by-products.

Protocol 2: C2-Functionalization (Suzuki Coupling)

Standard validation of the scaffold's utility.

Reagents:

-

Aryl Boronic Acid (1.2 equiv)[1]

-

Pd(dppf)Cl₂ (0.05 equiv)[1]

-

K₂CO₃ (2.0 equiv)[1]

-

Solvent: Dioxane/Water (4:1)[1]

Procedure:

-

Combine all reagents in a microwave vial.

-

Degas with nitrogen for 5 minutes.

-

Heat at 100°C for 2 hours (or microwave 120°C for 30 min).

-

Filter through Celite and concentrate.

Visualization of Chemical Pathways[6]

Diagram 1: Synthesis & Divergent Functionalization

This workflow illustrates the construction of the core and its downstream utility in library generation.

Caption: Figure 1: Radical decarboxylative alkylation (Minisci) followed by Pd-catalyzed diversity generation.

Safety & Handling (MSDS Summary)

-

Hazards: As a halogenated pyridine, treat as an irritant (Skin/Eye/Respiratory).[1]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow debromination or oxidation.

-

Reactivity: Incompatible with strong oxidizing agents. The C-Br bond is reactive toward organolithiums (lithium-halogen exchange occurs rapidly at -78°C).[1]

References

-

Minisci Reaction Fundamentals

-

Cyclobutyl in Medicinal Chemistry

-

Modern Minisci Protocols (Photoredox)

-

Calculated Properties & Spectra

Sources

- 1. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-bromo-4-cyclobutylpyridine (C9H10BrN) [pubchemlite.lcsb.uni.lu]

- 6. Minisci reaction - Wikipedia [en.wikipedia.org]

chemical structure and properties of 2-Bromo-4-cyclobutylpyridine

This technical guide provides a comprehensive analysis of 2-Bromo-4-cyclobutylpyridine , a high-value heterocyclic building block used in the synthesis of pharmaceutical agents.

Strategic Scaffold for Medicinal Chemistry & Drug Discovery

PART 1: EXECUTIVE SUMMARY

2-Bromo-4-cyclobutylpyridine is a disubstituted pyridine derivative featuring a reactive bromine atom at the C2 position and a cyclobutyl moiety at the C4 position. It serves as a critical intermediate in the development of kinase inhibitors, GPCR ligands, and other small-molecule therapeutics.

The compound’s value lies in its dual functionality:

-

The 2-Bromo Handle: Enables precise metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach the pyridine core to larger drug scaffolds.

-

The 4-Cyclobutyl Group: Acts as a lipophilic, metabolically stable bioisostere for isopropyl or tert-butyl groups, offering improved pharmacokinetic (PK) profiles by reducing oxidative clearance while maintaining steric bulk.

PART 2: CHEMICAL IDENTITY & PROPERTIES

Physicochemical Profile

The following data represents standard experimental and calculated values for the compound.

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid | Oxidizes slightly upon air exposure |

| Boiling Point | ~240–250 °C (Predicted) | High boiling point due to polarity |

| LogP | 3.3 ± 0.4 | Lipophilic; good membrane permeability |

| PSA (Polar Surface Area) | 12.9 Ų | Low PSA favors CNS penetration |

| pKa (Conjugate Acid) | ~2.5 | Electron-withdrawing Br lowers basicity |

| Solubility | DCM, EtOAc, DMSO, MeOH | Sparingly soluble in water |

Structural Analysis

-

Regiochemistry: The bromine is at the ortho position relative to the nitrogen (C2), activating it for nucleophilic aromatic substitution (

) and oxidative addition. The cyclobutyl group is at the para position (C4), remote from the reaction center, minimizing steric hindrance during coupling reactions. -

Conformation: The cyclobutyl ring adopts a "puckered" butterfly conformation to relieve torsional strain, projecting out of the aromatic plane. This 3D geometry is often exploited to fill hydrophobic pockets in enzyme active sites.

PART 3: SYNTHESIS & MANUFACTURING

The synthesis of 2-Bromo-4-cyclobutylpyridine is non-trivial due to the difficulty of introducing alkyl groups selectively to the pyridine ring. Two primary routes are employed: Minisci Radical Alkylation (Direct C-H Functionalization) and Transition Metal Cross-Coupling .

Method A: Minisci Radical Alkylation (Primary Route)

This method utilizes the innate electron-deficiency of the pyridine ring to trap nucleophilic alkyl radicals. It is preferred for its operational simplicity and use of abundant starting materials.[1]

Reaction Scheme:

-

Precursors: 2-Bromopyridine + Cyclobutanecarboxylic acid.

-

Radical Source: Silver(I) nitrate (catalyst) + Ammonium persulfate (oxidant).[1]

-

Mechanism: Oxidative decarboxylation generates a cyclobutyl radical, which attacks the protonated pyridine at the most electron-deficient positions (C2 and C4). Since C2 is blocked by bromine, C4 is the primary site of alkylation.

Protocol:

-

Dissolve 2-bromopyridine (1.0 eq) and cyclobutanecarboxylic acid (2.0 eq) in a biphasic mixture of water and DCM (or dilute H₂SO₄).

-

Add AgNO₃ (0.2 eq) and H₂SO₄ (1.0 eq) to protonate the pyridine.

-

Heat to 70°C and add a solution of (NH₄)₂S₂O₈ (1.5 eq) dropwise over 1 hour.

-

Observation: Evolution of CO₂ gas indicates radical formation.

-

Workup: Basify with NaOH to pH >9, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc).

Method B: Suzuki-Miyaura Coupling (Regioselective)

Used when high regiochemical purity is required, avoiding the C6-isomer byproducts common in Minisci reactions.

Reaction Scheme:

-

Precursors: 2-Bromo-4-chloropyridine + Cyclobutylboronic acid (or Cyclobutyl trifluoroborate).

-

Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos.

-

Selectivity: The C4-Cl bond is more reactive towards oxidative addition than the C2-Br bond in certain catalytic cycles (or vice versa depending on ligand), allowing selective substitution. Note: Often 2,4-dibromopyridine is used, where C4 reacts preferentially due to electronic factors.

Visualizing the Synthesis Logic

Caption: Divergent synthetic pathways. The Minisci route (top) uses radical chemistry for direct C-H functionalization, while the Metal-Catalyzed route (bottom) relies on halide selectivity.

PART 4: REACTIVITY & APPLICATIONS

Reactivity Profile

The 2-bromo group is the primary "handle" for further elaboration.

-

Suzuki Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl systems (e.g., 4-cyclobutyl-2-phenylpyridine).

-

Buchwald-Hartwig Amination: Reacts with amines to form 2-aminopyridines, a common motif in kinase inhibitors (e.g., ATP-binding hinge binders).

-

Lithiation: Halogen-lithium exchange with n-BuLi generates the 2-lithiopyridine species, which can trap electrophiles (aldehydes, ketones).

Medicinal Chemistry Utility

The cyclobutyl group is increasingly deployed as a superior alternative to alkyl chains:

-

Metabolic Stability: The strained ring is less susceptible to Cytochrome P450 oxidation compared to an isopropyl or n-butyl chain.

-

Conformational Restriction: The ring limits the rotational degrees of freedom, potentially reducing the entropic penalty of binding to a protein target.

-

Lipophilicity Modulation: It increases lipophilicity (LogP) without adding excessive molecular weight, aiding blood-brain barrier (BBB) penetration in CNS drugs.

PART 5: SAFETY & HANDLING

-

Hazards: Classified as an Irritant (Skin/Eye).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is light-sensitive and may darken over time due to slow debromination or oxidation.

-

Disposal: As a halogenated organic compound, it must be disposed of via a licensed hazardous waste incinerator equipped with a scrubber for HBr gas.

References

-

BLD Pharm. (n.d.).[2] 2-Bromo-4-cyclobutylpyridine (CAS 1086381-55-6) Product Data. Retrieved from

-

Minisci, F., et al. (1971).[1] Nucleophilic character of alkyl radicals: substitution of heterocycles. Tetrahedron, 27(15), 3575-3579. (Foundational chemistry for the synthesis route).[3][4]

-

Duncton, M. A. (2011). Minisci reactions: Versatile C–H functionalization for medicinal chemists. Med.[5][6] Chem. Commun., 2, 1135-1161. (Review of mechanism and regioselectivity).

-

Sigma-Aldrich. (n.d.). 2-Bromo-4-cyclobutylpyridine Safety Data Sheet. Retrieved from

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Context on cyclobutyl as a bioisostere).

Sources

Technical Guide: Strategic Sourcing and Validation of 2-Bromo-4-cyclobutylpyridine

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and CMC Leads.[1]

Executive Summary

2-Bromo-4-cyclobutylpyridine (CAS: 1086381-55-6 ) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry programs.[1] It serves as a critical scaffold for introducing the cyclobutyl moiety—a lipophilic, metabolically stable bioisostere for isopropyl or tert-butyl groups—into drug candidates.

This guide provides a rigorous framework for sourcing this compound, validating its structural integrity, and handling it within a research workflow. It moves beyond a simple vendor list to establish a Quality Assurance (QA) protocol ensuring experimental reproducibility.

Chemical Identity & Significance

Before engaging suppliers, the sourcing team must define the exact technical specifications to avoid regioisomeric confusion (e.g., distinguishing from the 2-bromo-6-cyclobutyl isomer).[1]

| Feature | Specification |

| IUPAC Name | 2-Bromo-4-cyclobutylpyridine |

| CAS Registry Number | 1086381-55-6 |

| Molecular Formula | C₉H₁₀BrN |

| Molecular Weight | 212.09 g/mol |

| Key Structural Motif | Pyridine ring substituted at C2 (Br) and C4 (Cyclobutyl) |

| Isotopic Pattern | 1:1 ratio of ⁷⁹Br (211.[1][2]00) and ⁸¹Br (213.00) |

| Application | Precursor for Suzuki-Miyaura coupling, Buchwald-Hartwig amination |

Strategic Value in Drug Design

The cyclobutyl group acts as a "magic methyl" alternative, increasing

Sourcing Strategy & Supplier Landscape

Sourcing this compound requires navigating a fragmented market of catalog vendors and custom synthesis houses.

Validated Suppliers

Based on current chemical inventory data, the following suppliers have demonstrated catalog listings for CAS 1086381-55-6. Note: Stock levels fluctuate; "In-stock" status often implies a 1-2 week lead time for re-analysis.[1]

| Supplier | Catalog ID | Purity Grade | Typical Pack Size |

| BLD Pharm | BD02185917 | 97%+ | 1g, 5g, 25g |

| Enamine | Custom/Building Block | 95%+ | Variable |

| Combi-Blocks | Check Inventory | 95-98% | 1g - 100g |

| Ambeed | Catalog Search | 97% | Lab Scale |

The "Make vs. Buy" Decision Matrix

For scale-up (>100g), custom synthesis may be more cost-effective than catalog aggregation.[1]

Figure 1: Decision logic for sourcing 2-Bromo-4-cyclobutylpyridine based on scale and availability.

Technical Validation (Quality Control)

Trusting a Certificate of Analysis (CoA) without internal verification is a risk in high-stakes research.[1] The following protocols validate identity and purity.

1H-NMR Interpretation (Diagnostic Signals)

The regio-chemistry (2,4-substitution) is confirmed by the splitting pattern of the pyridine protons.[1]

-

Solvent: CDCl₃ or DMSO-d₆[1]

-

Key Signals:

-

H6 (Proton adjacent to Nitrogen): Doublet (d),

ppm. Indicates no substituent at C6. -

H3 (Proton between N and Cyclobutyl): Singlet (s) or doublet with small coupling,

ppm. Crucial for distinguishing from 2,6-isomer. -

H5 (Proton adjacent to Br-C): Doublet of doublets (dd).

-

Cyclobutyl Methine (CH): Quintet/Multiplet,

ppm. -

Cyclobutyl Methylene (CH₂): Multiplets,

ppm (6 protons).

-

LC-MS Validation Protocol

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1]

-

Detection: ESI+ (Electrospray Ionization, Positive Mode).

-

Acceptance Criteria:

-

Retention Time: Single sharp peak (purity >95% by UV 254nm).

-

Mass Spectrum: Distinctive 1:1 doublet at m/z 212 and 214

. -

Note: Absence of the 1:1 pattern indicates debromination or incorrect structure.

-

Handling and Stability

Brominated pyridines are generally stable but require specific handling to prevent degradation or hydrolysis.

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

-

Sensitivity: Protect from light.[1] While not highly hygroscopic, prolonged exposure to moisture can lead to slow hydrolysis of the C-Br bond, especially in acidic environments.

-

Safety:

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood.

-

Application Context: Synthetic Utility

This building block is primarily used as an electrophile in transition-metal catalyzed cross-couplings.[1]

Functionalization Workflow

The C2-Bromine is highly activated for oxidative addition by Palladium (Pd) or Nickel (Ni) catalysts.[1]

Figure 2: Common synthetic transformations utilizing the 2-Bromo-4-cyclobutylpyridine scaffold.[1]

Mechanistic Insight: The cyclobutyl group at C4 exerts a mild steric influence but generally does not hinder catalysis at the C2 position. However, bulky phosphine ligands (e.g., XPhos, RuPhos) are recommended for Buchwald-Hartwig aminations to prevent catalyst deactivation.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45788029, 2-bromo-4-cyclobutylpyridine. Retrieved from [Link]

Sources

difference between 2-Bromo-4-cyclobutylpyridine and 2-Bromo-6-cyclobutylpyridine

This guide details the structural, synthetic, and functional distinctions between 2-Bromo-4-cyclobutylpyridine and 2-Bromo-6-cyclobutylpyridine . These isomers are critical intermediates in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in drug candidates.[1][2]

Executive Summary

The core difference between these two isomers lies in their steric environment and synthetic accessibility .[1]

-

2-Bromo-6-cyclobutylpyridine features a "shielded" nitrogen center where the cyclobutyl group and bromine atom flank the pyridine nitrogen. This creates significant steric hindrance, affecting metal coordination and protonation.[1][2] It is synthetically accessible via direct mono-functionalization of symmetric precursors.[1][2]

-

2-Bromo-4-cyclobutylpyridine presents a "linear" substitution vector.[2] The nitrogen is less sterically encumbered, and the cyclobutyl group at the 4-position serves primarily as a lipophilic anchor remote from the reactive center. Its synthesis requires a regioselective "bottom-up" approach to avoid the thermodynamic preference for C2-substitution.[2]

Structural & Electronic Analysis

Steric and Electronic Topology

The position of the cyclobutyl ring dictates the electronic availability of the pyridine nitrogen and the reactivity of the C-Br bond.

| Feature | 2-Bromo-6-cyclobutylpyridine | 2-Bromo-4-cyclobutylpyridine |

| Substitution Pattern | 2,6-Disubstituted (Ortho/Ortho) | 2,4-Disubstituted (Ortho/Para) |

| Nitrogen Environment | Highly Hindered: Flanked by Br and Cyclobutyl.[2] | Moderately Hindered: Flanked by Br and H. |

| pKa (Predicted) | ~2.0 - 2.5 (Lower basicity due to steric inhibition of solvation) | ~3.0 - 3.5 (Standard pyridine basicity) |

| Metal Coordination | Poor ligand; "Pre-organized" for dissociation.[1][2] | Accessible ligand; capable of stable coordination.[1][2] |

| C-Br Reactivity | Sterically Congested: Requires smaller ligands or higher energy for oxidative addition.[1][2] | Sterically Accessible: Standard oxidative addition rates.[1][2][3] |

Visualizing the Difference

Figure 1: Steric topology comparison. Note the direct steric clash in the 2,6-isomer compared to the remote positioning in the 2,4-isomer.

Synthetic Pathways

The synthesis of these two isomers requires fundamentally different strategies due to the innate reactivity of the pyridine ring.[1]

Synthesis of 2-Bromo-6-cyclobutylpyridine

Strategy: Symmetry Breaking of 2,6-Dibromopyridine. Since the starting material is symmetric, a controlled mono-substitution using Negishi coupling is the most efficient route. The steric bulk of the cyclobutyl group actually aids in preventing double-addition.

Experimental Protocol (Negishi Mono-Coupling)

-

Zinc Reagent Formation: In a dry flask under Argon, activate Mg turnings (1.2 eq) with iodine. Add Cyclobutyl bromide (1.1 eq) in dry THF dropwise to maintain gentle reflux. Stir 1h to form the Grignard, then transmetalate with ZnBr₂ (1.2 eq) at 0°C to form Cyclobutylzinc bromide.

-

Coupling: To a solution of 2,6-Dibromopyridine (1.0 eq) and Pd(dppf)Cl₂ (0.05 eq) in THF, add the Cyclobutylzinc bromide solution dropwise at 0°C.

-

Reaction: Warm to RT and stir for 4–12h. Monitor by HPLC/TLC.[1][2]

-

Workup: Quench with sat. NH₄Cl.[1][2] Extract with EtOAc.[1][2] Purify via silica gel chromatography (Hexanes/EtOAc).

Synthesis of 2-Bromo-4-cyclobutylpyridine

Strategy: The "Reverse" Approach (C4 Installation → C2 Functionalization). Direct coupling on 2,4-dibromopyridine fails because the C2 position is more reactive towards oxidative addition than C4. Reacting 2,4-dibromopyridine with cyclobutylzinc would yield 2-cyclobutyl-4-bromopyridine (the wrong isomer). Therefore, the cyclobutyl group must be installed first at C4, followed by introduction of the bromine at C2.

-

Step 1: C4-Alkylation. 4-Chloropyridine + Cyclobutylzinc bromide (Negishi).[2]

-

Step 2: N-Oxidation. Oxidation of the pyridine nitrogen.[1]

-

Step 3: Rearrangement/Bromination. Reaction with POBr₃ or TCAA/Br₂.[1][2]

Experimental Protocol (Regioselective Route)

-

Step 1 (Coupling): React 4-Chloropyridine HCl (1.0 eq) with Cyclobutylzinc bromide (1.5 eq) and Pd(PPh₃)₄ (0.05 eq) in THF at reflux. (Standard Negishi).[1][2][3][6] Isolate 4-cyclobutylpyridine.[1][2]

-

Step 2 (N-Oxidation): Dissolve 4-cyclobutylpyridine in DCM. Add m-CPBA (1.2 eq) at 0°C. Stir at RT overnight. Wash with NaHCO₃ to remove benzoic acid.[1][2] Isolate 4-cyclobutylpyridine-N-oxide.

-

Step 3 (Bromination): Dissolve the N-oxide in dry DCM or Toluene.[1][2] Add POBr₃ (1.5 eq) and catalytic DMF.[1][2] Heat to 80°C (if Toluene) or reflux.[1][2] The reaction proceeds via an intermediate salt which rearranges to place Br at the 2-position.

-

Workup: Carefully quench with ice/water (exothermic).[1][2] Basify with Na₂CO₃.[1][2] Extract with DCM.[1][2]

-

Yield: ~40–50% over 3 steps.

Synthetic Workflow Diagram

Figure 2: Comparative synthetic pathways.[2] Route A utilizes symmetry breaking, while Route B utilizes a regioselective stepwise construction.

Reactivity & Medicinal Chemistry Applications

Cross-Coupling Behavior (Suzuki/Buchwald)

When using these compounds as electrophiles in subsequent couplings:

-

2-Bromo-6-cyclobutylpyridine: The adjacent cyclobutyl group exerts ortho-steric hindrance .[2]

-

2-Bromo-4-cyclobutylpyridine: The bromine is sterically accessible.[2]

Pharmacological Implications (SAR)

-

Metabolic Stability: The cyclobutyl group is a metabolic "soft spot" (oxidation at the tertiary carbon).[1]

-

In the 2,6-isomer , the cyclobutyl group shields the pyridine nitrogen from metabolic N-oxidation.

-

In the 2,4-isomer , the nitrogen is exposed, making it more susceptible to N-oxidation or coordination to heme iron in CYP450 enzymes.

-

-

Lipophilicity Vector:

References

-

Negishi Coupling Selectivity: Luzung, M. R., Patel, J. S., & Yin, J. (2010).[2] "Palladium-Catalyzed Cross-Coupling of 2,6-Dichloropyridine with Organozinc Reagents." Journal of Organic Chemistry.[1][2]

-

Pyridine N-Oxide Rearrangement: Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012).[2] "Synthesis of Pyridine Derivatives via N-Oxide Activation." Chemical Reviews.

-

Minisci Reaction Regioselectivity: Duncton, M. A. (2011).[2] "Minisci reactions: Versatile tools for heterocycle functionalization." MedChemComm.[1][2]

-

Physical Properties of Pyridines: Schofield, K. (1967).[1][2] "Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines." Springer.[1][2] (Classic text on pKa and reactivity trends).

-

General Protocol for Negishi Coupling: Knochel, P., et al. (2004).[1][2] "Functionalized Organozinc Reagents." Handbook of Functionalized Organometallics. [2]

Sources

- 1. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 2. PubChemLite - 2-bromo-4-cyclobutylpyridine (C9H10BrN) [pubchemlite.lcsb.uni.lu]

- 3. Negishi coupling - Wikipedia [en.wikipedia.org]

- 4. 2-BROMO-6-CHLOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

safety data sheet SDS for 2-Bromo-4-cyclobutylpyridine

Safety Data Sheet & Technical Handling Guide: 2-Bromo-4-cyclobutylpyridine

Part 1: Executive Summary & Pharmacophore Utility

2-Bromo-4-cyclobutylpyridine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates. Its structural value lies in the cyclobutyl moiety , which serves as a lipophilic, metabolically stable bioisostere for isopropyl or tert-butyl groups. The cyclobutyl ring alters the vector of the pyridine core, potentially improving the binding affinity of the final drug molecule by filling specific hydrophobic pockets in target proteins (e.g., kinases or GPCRs).

The 2-bromo substituent acts as a highly reactive "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid attachment of this core to complex scaffolds.

Part 2: Product Identification & Physicochemical Profile

Table 1: Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 2-Bromo-4-cyclobutylpyridine |

| CAS Number | 1086381-55-6 (Primary Registry) |

| Synonyms | 2-Bromo-4-cyclobutyl-pyridine; Pyridine, 2-bromo-4-cyclobutyl- |

| Molecular Formula | C |

| Molecular Weight | 212.09 g/mol |

| SMILES | C1CC(C1)C2=CC(=NC=C2)Br |

| Physical State | Liquid (at 20°C) |

| Boiling Point (Pred.) | 255°C ± 20°C (at 760 mmHg) |

| Density (Pred.) | 1.38 ± 0.06 g/cm³ |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water.[1][2][3][4][5][6] |

Expert Insight: The cyclobutyl ring introduces significant steric bulk compared to a methyl group but less than a tert-butyl group. This steric environment can influence the rate of oxidative addition during metal-catalyzed couplings.

Part 3: Hazard Identification & Mechanistic Toxicology

While specific toxicological data for this exact analog is limited, its hazard profile is derived from the 2-bromopyridine class and the lipophilic nature of the cyclobutyl group.

GHS Classification:

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[4]

Mechanistic Risk Assessment:

-

Alkylating Potential: While aryl bromides are generally stable, the electron-deficient pyridine ring increases susceptibility to nucleophilic attack. Direct contact with biological nucleophiles (DNA/Proteins) is a theoretical risk, necessitating barrier protection.

-

Lipophilicity: The cyclobutyl group increases the LogP (partition coefficient) compared to simple bromopyridines, facilitating faster dermal absorption. Handle as if it is transdermal.

Part 4: Operational Protocols (Storage & Handling)

This section outlines a self-validating handling system. The protocol is designed so that failure (degradation) is visually obvious before the material is used.

Storage & Stability

-

Condition: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

-

Light Sensitivity: Aryl bromides can undergo slow homolytic cleavage under UV light. Store in amber glass.

-

Self-Validation Check:

-

Pass: Liquid is Clear to Pale Yellow.

-

Fail: Liquid is Dark Orange/Brown or shows precipitate (Indicates oxidation or polymerization). Do not use.

-

Emergency Response Workflow

The following diagram illustrates the decision logic for spill response, prioritizing containment of the lipophilic liquid.

Figure 1: Decision tree for managing spills, emphasizing the distinction between containment and evacuation based on volume and ventilation.

Part 5: Synthesis & Reaction Safety

2-Bromo-4-cyclobutylpyridine is most commonly employed in Suzuki-Miyaura Cross-Coupling . The following protocol highlights safety checkpoints specific to this reagent.

Protocol: Suzuki Coupling (General Procedure)

-

Reagent Prep: Degas solvents (Dioxane/Water) before adding the catalyst to prevent Pd oxidation.

-

Addition: Add 2-Bromo-4-cyclobutylpyridine (1.0 equiv) to the reaction vessel.

-

Expert Note: If the liquid is viscous, dilute with a small amount of reaction solvent for accurate transfer.

-

-

Catalyst: Add Pd(dppf)Cl

or Pd(PPh -

Heating: Heat to 80–100°C.

-

Safety Check: Ensure reflux condenser is active. The cyclobutyl ring is stable at these temperatures, but avoid temperatures >140°C to prevent potential ring-opening or rearrangement.

-

Figure 2: Optimized workflow for cross-coupling, highlighting the critical inert atmosphere steps to preserve catalyst activity and reagent stability.

Part 6: Disposal & Environmental Fate

-

Waste Classification: Halogenated Organic Solvent Waste.

-

Environmental Fate: Do not release into drains. The pyridine ring is resistant to rapid biodegradation, and the halogenated nature implies potential persistence.

-

Destruction: High-temperature incineration equipped with a scrubber for Nitrogen Oxides (NOx) and Hydrogen Bromide (HBr).

References

-

PubChem. (2025). Compound Summary: 2-bromo-4-cyclobutylpyridine (CID 45788029).[5][6] National Library of Medicine. [Link]

-

ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Pyridine Derivatives.[Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. 2-Bromo-4-methylpyridine | CAS 4926-28-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 50488-34-1|2-Bromo-4-(tert-butyl)pyridine|BLD Pharm [bldpharm.com]

- 4. 2-ブロモ-4-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. PubChemLite - 2-bromo-4-cyclobutylpyridine (C9H10BrN) [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - 2-bromo-4-cyclobutylpyridine (C9H10BrN) [pubchemlite.lcsb.uni.lu]

Solubility Assessment and Solvent Selection for 2-Bromo-4-cyclobutylpyridine: A Technical Guide

Topic: Solubility of 2-Bromo-4-cyclobutylpyridine in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Profiling

2-Bromo-4-cyclobutylpyridine (CAS: 1086381-55-6) is a critical heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2][3] Its structural motif—a pyridine ring substituted with a lipophilic cyclobutyl group and a reactive bromine handle—dictates a distinct solubility profile essential for process optimization.

This guide provides a comprehensive analysis of its solubility behavior, predictive modeling for solvent selection, and standardized protocols for experimental verification.

Physicochemical Profile

| Property | Value / Description | Implication for Solubility |

| Formula | C | Moderate molecular weight (~212.09 g/mol ) favors solubility in small-molecule organic solvents. |

| Physical State | Liquid (Oil) at RT | Suggests lower lattice energy barriers compared to crystalline solids, facilitating rapid dissolution. |

| LogP (Predicted) | ~3.3 ± 0.4 | Highly lipophilic. Poor aqueous solubility; high affinity for non-polar and polar aprotic solvents. |

| pKa (Pyridine N) | ~2.5 - 3.0 | Weakly basic. Solubility in aqueous media can be pH-dependent (soluble in acidic buffers < pH 2). |

Solubility Profiling & Solvent Compatibility

As a Senior Application Scientist, I categorize solvent compatibility not just by "dissolves/does not dissolve," but by functional application : storage, reaction, and analysis.

Predicted Solubility Matrix

Note: Values are estimated based on Structure-Activity Relationship (SAR) with analogous 2-bromo-4-alkylpyridines (e.g., 2-bromo-4-tert-butylpyridine).

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Ideal for extraction, chromatography loading, and transport. |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Preferred for Pd-catalyzed coupling reactions at elevated temperatures. |

| Esters/Ethers | Ethyl Acetate, THF, 1,4-Dioxane | Good (50–100 mg/mL) | Standard reaction solvents; THF is excellent for Grignard/Lithiation chemistry. |

| Alcohols | Methanol, Ethanol, IPA | Moderate to Good | Good for LC-MS sample prep; potential for transesterification side-reactions if heated with strong bases. |

| Alkanes | Hexanes, Heptane | Moderate | Useful as anti-solvents for crystallization or non-polar mobile phases. |

| Aqueous | Water, PBS (pH 7.4) | Poor (<0.1 mg/mL) | Requires co-solvents (e.g., 20% DMSO) or pH adjustment (pH < 2) for aqueous homogeneity. |

Mechanistic Insight: The Cyclobutyl Effect

Unlike a tert-butyl group, the cyclobutyl ring possesses a "puckered" conformation that increases lipophilicity without introducing excessive steric hindrance perpendicular to the ring plane. This allows the molecule to solvate efficiently in planar aromatic solvents (like Toluene) and chlorinated solvents, facilitating high-concentration process streams.

Decision Framework: Solvent Selection for Synthesis

Selecting the right solvent is a balance between solubility and reaction kinetics. The diagram below illustrates the decision logic for optimizing reaction conditions involving 2-Bromo-4-cyclobutylpyridine.

Figure 1: Solvent selection logic based on reaction type and thermal requirements.

Experimental Protocols: Solubility Determination

For critical applications (e.g., formulation or precise kinetic studies), reliance on predicted values is insufficient. The following protocols are field-standardized methods for determining the solubility of lipophilic intermediates.

Protocol A: Kinetic Solubility (High-Throughput)

Best for: Rapidly assessing solubility for biological assays or initial screening.

-

Preparation: Prepare a 10 mM stock solution of 2-Bromo-4-cyclobutylpyridine in DMSO .

-

Dilution: Aliquot 5 µL of stock into a 96-well plate.

-

Addition: Add 195 µL of the target solvent (e.g., PBS, Methanol) to reach a theoretical concentration of 250 µM.

-

Incubation: Shake at 500 rpm for 2 hours at 25°C.

-

Filtration: Filter using a MultiScreen Solubility Filter Plate (0.45 µm) to remove precipitates.

-

Quantification: Analyze filtrate via UV-Vis (254 nm) or LC-MS against a standard curve.

-

Calculation: Solubility (µM) = (Peak Area_sample / Peak Area_standard) × Concentration_standard.

-

Protocol B: Thermodynamic Solubility (Shake-Flask)

Best for: Accurate saturation limits for process chemistry.

-

Saturation: Add excess liquid 2-Bromo-4-cyclobutylpyridine (~50 mg) to 1 mL of the test solvent in a glass vial.

-

Equilibration: Agitate (vortex or orbital shaker) for 24 hours at ambient temperature.

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to separate undissolved oil/solids.

-

Sampling: Carefully withdraw the supernatant.

-

Analysis: Dilute the supernatant 100-fold with Acetonitrile and analyze via HPLC.

-

Note: Ensure the sampling tip does not touch the undissolved oil droplet at the bottom (if denser than solvent) or top (if less dense).

-

Synthesis & Handling Implications

Synthesis Workflow Integration

In Suzuki couplings, this compound is often dissolved in 1,4-Dioxane/Water (4:1) mixtures. While the pyridine is soluble in Dioxane, the addition of water can cause "oiling out" if the concentration is too high (>0.5 M).

-

Recommendation: Maintain reaction concentrations between 0.1 M and 0.25 M to ensure a homogeneous monophasic system at reflux temperatures.

Storage & Stability

-

Oxidation Risk: While bromopyridines are relatively stable, the cyclobutyl ring can be susceptible to radical oxidation over long periods.

-

Protocol: Store neat liquid under Argon at 2–8°C. For solution storage, use anhydrous DMSO or Ethanol; avoid chlorinated solvents for long-term storage due to potential HCl formation which can protonate the pyridine nitrogen.

References

-

BLD Pharm. (n.d.).[4] Product Information: 2-Bromo-4-cyclobutylpyridine (CAS 1086381-55-6).[1][2][3][4][5] Retrieved from

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay Protocol. Retrieved from

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 176469216 (Analog: 2-Bromo-4-cyclopropylpyridine). Retrieved from

-

MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from

Sources

- 1. 2002471-83-0|2-Bromo-4-(2-bromoethyl)pyridine|BLD Pharm [bldpharm.com]

- 2. CAS:1086381-55-6, 2-Bromo-4-cyclobutylpyridine-毕得医药 [bidepharm.com]

- 3. chem960.com [chem960.com]

- 4. 1086381-39-6|2-Bromo-4-cyclopropylpyridine|BLD Pharm [bldpharm.com]

- 5. 1142197-20-3|2-Bromo-5-cyclobutylpyridine|BLD Pharm [bldpharm.com]

The Strategic Value of Substituted Pyridines in Drug Discovery

An In-depth Technical Guide to the Synthesis, Sourcing, and Application of 2-Bromo-4-cyclobutylpyridine

Abstract: 2-Bromo-4-cyclobutylpyridine is a specialized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its strategic value lies in the orthogonal reactivity of its functional groups: the 2-bromo substituent serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, while the 4-cyclobutyl moiety provides a means to probe hydrophobic binding pockets and enhance metabolic stability in drug candidates. This technical guide provides a comprehensive analysis of this compound, including a proposed, robust synthetic pathway grounded in established chemical principles, a detailed overview of its commercial availability and pricing landscape, and an exploration of its applications as a key intermediate in the development of complex, biologically active molecules. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this and related scaffolds in their research programs.

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for a phenyl ring. The strategic functionalization of this core is a cornerstone of modern medicinal chemistry.

-

The 2-Bromo Handle: The bromine atom at the 2-position is not merely a substituent; it is an enabling functional group. It is highly amenable to a variety of powerful C-C and C-N bond-forming reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1][2] This allows for the late-stage diversification of molecular scaffolds, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3] The reactivity of 2-bromopyridines in such transformations is well-documented and forms the basis of their utility as key synthetic intermediates.[3][4]

-

The 4-Cyclobutyl Moiety: The choice of an alkyl group at the 4-position significantly influences a molecule's physicochemical properties. The cyclobutyl group, in particular, offers a unique combination of moderate lipophilicity and conformational rigidity. Compared to a linear butyl chain, its constrained nature can lead to more defined interactions within a protein's binding site. Furthermore, saturated carbocyclic groups like cyclobutyl are often introduced to block potential sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

Proposed Synthesis and Mechanistic Rationale

While direct, peer-reviewed synthesis protocols for 2-Bromo-4-cyclobutylpyridine are not prominently available, a reliable and scalable route can be confidently proposed based on the well-established Sandmeyer-type reaction. This pathway begins with the commercially available 2-Amino-4-cyclobutylpyridine.

Proposed Synthetic Workflow: Sandmeyer-Type Bromination

The transformation from an amino- to a bromo- group on an electron-deficient ring like pyridine is most effectively achieved via a diazotization-displacement sequence.

Caption: Proposed synthetic workflow for 2-Bromo-4-cyclobutylpyridine.

Detailed Experimental Protocol (Proposed)

Materials:

-

2-Amino-4-cyclobutylpyridine (1.0 eq)

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂) (1.1 eq)

-

Copper(I) bromide (CuBr) (1.2 eq)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-Amino-4-cyclobutylpyridine (1.0 eq) in a solution of 48% HBr and water. Cool the mixture to between -5°C and 0°C using an ice-salt bath.

-

Causality: The low temperature is critical to ensure the stability of the resulting diazonium salt, which is prone to decomposition and unwanted side reactions at higher temperatures.

-

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 0°C. Stir the reaction mixture for 1 hour at this temperature.

-

Causality: The slow addition of NaNO₂ controls the exothermic diazotization reaction. The formation of the diazonium salt is the key intermediate step.[2]

-

-

Displacement: In a separate flask, dissolve Copper(I) bromide (1.2 eq) in 48% HBr. Cool this solution to 0°C.

-

Slowly add the cold diazonium salt solution from Step 2 to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

Causality: CuBr catalyzes the displacement of the diazonium group (-N₂) with a bromide ion. The evolution of N₂ gas drives the reaction to completion.

-

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3x). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Causality: The aqueous washes remove residual acid, unreacted salts, and other water-soluble impurities.

-

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure 2-Bromo-4-cyclobutylpyridine.

Commercial Availability and Pricing

Direct, off-the-shelf availability of 2-Bromo-4-cyclobutylpyridine (CAS No. 1186106-33-0) is limited, and it is typically offered by suppliers specializing in research chemicals and building blocks, often on a custom synthesis or made-to-order basis. Researchers should anticipate lead times for procurement. Pricing is variable and dependent on quantity, purity requirements, and the supplier.

| Supplier / Database | Compound Name | CAS Number | Availability Notes |

| BLDpharm | 2-Bromo-4-cyclobutylpyridine | 1186106-33-0 | Listed in catalog; likely available upon inquiry or custom synthesis.[5] |

| PubChem | 2-bromo-4-cyclobutylpyridine | 1186106-33-0 | Listed as a chemical entity, providing structural and property data.[6] |

| EvitaChem | 2-Bromo-6-cyclobutylpyridine | 1086381-53-4 | Isomeric variant is available, indicating synthetic capability for this class of compounds.[1] |

| Sigma-Aldrich | 2-Bromo-3-cyano-4-cyclobutylpyridine | 1622842-99-2 | A more functionalized analog is available, suggesting access to the core scaffold.[7] |

Note: Pricing for such specialized chemicals is rarely listed publicly. For quantities ranging from 1g to 25g, researchers should expect to contact suppliers directly for a quote, with prices typically ranging from several hundred to a few thousand dollars per gram depending on the scale and required purity.

Applications in Drug Discovery Programs

The primary application of 2-Bromo-4-cyclobutylpyridine is as a versatile intermediate for constructing more complex molecular architectures for screening against various biological targets. Its utility is best illustrated through its role in lead optimization campaigns.

Caption: Role of 2-Bromo-4-cyclobutylpyridine in library generation.

This scaffold is particularly relevant for targets where a substituted pyridine core is a known pharmacophore. Examples include:

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding region of the ATP pocket. The 4-cyclobutyl group can probe adjacent hydrophobic regions while the substituent introduced at the 2-position can be tailored to form key hydrogen bonds or other interactions. The 2-aminothiazole scaffold, structurally related to aminopyridines, is a well-known template for kinase inhibitors.[8]

-

GPCR Ligands: The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction motif in G-protein coupled receptor (GPCR) ligands.

-

Oncology Targets: Bromodomain-containing protein 4 (BRD4) has emerged as a potential target for treating cancers like prostate cancer, and novel inhibitors are actively being sought through the design of small molecules that can disrupt its function.[9] Heterocyclic building blocks are central to these discovery efforts.

Conclusion

2-Bromo-4-cyclobutylpyridine represents a high-value, specialized building block for medicinal chemistry and drug discovery. While its direct commercial availability is limited, necessitating custom synthesis or inquiry with specialized suppliers, its synthetic accessibility via established methods like the Sandmeyer reaction makes it a feasible target for laboratory-scale production. The true value of this compound lies in its potential as a versatile intermediate, providing a robust platform for generating diverse libraries of novel compounds for biological screening. Its strategic combination of a reactive bromo-handle and a property-modulating cyclobutyl group makes it a compelling scaffold for any research program targeting complex diseases.

References

- Title: 2-Bromo-3-cyano-4-cyclobutylpyridine | 1622842-99-2 Source: Sigma-Aldrich URL

- Title: Buy 2-Bromo-6-cyclobutylpyridine (EVT-3347757)

- Title: 1086381-39-6|2-Bromo-4-cyclopropylpyridine|BLD Pharm Source: BLDpharm URL

- Title: 2-bromo-4-cyclobutylpyridine (C9H10BrN)

- Title: 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)

- Title: The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates Source: Benchchem URL

- Title: 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)

- Title: Application Notes and Protocols: 2-Amino-5-bromo-4-t-butylthiazole in Medicinal Chemistry Source: Benchchem URL

- Title: Discovery of Novel Inhibitors of BRD4 for Treating Prostate Cancer: A Comprehensive Case Study for Considering Water Networks in Virtual Screening and Drug Design Source: PubMed URL

Sources

- 1. evitachem.com [evitachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1086381-39-6|2-Bromo-4-cyclopropylpyridine|BLD Pharm [bldpharm.com]

- 6. PubChemLite - 2-bromo-4-cyclobutylpyridine (C9H10BrN) [pubchemlite.lcsb.uni.lu]

- 7. 2-Bromo-3-cyano-4-cyclobutylpyridine | 1622842-99-2 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of Novel Inhibitors of BRD4 for Treating Prostate Cancer: A Comprehensive Case Study for Considering Water Networks in Virtual Screening and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Regioselective Synthesis of 2-Bromo-4-cyclobutylpyridine

Executive Summary

This application note details the regioselective synthesis of 2-Bromo-4-cyclobutylpyridine starting from 4-cyclobutylpyridine . While direct electrophilic halogenation of pyridine rings is electronically unfavorable and regiochemically poor (favoring the C3 position), the N-oxide activation strategy employed here enables high-yield, selective functionalization at the C2 position.

This protocol utilizes a two-step sequence:

-

N-Oxidation: Activation of the pyridine nitrogen using m-chloroperoxybenzoic acid (mCPBA).

-

Nucleophilic Bromination: Regioselective insertion of bromide using phosphoryl bromide (

) via an addition-elimination mechanism.

The cyclobutyl moiety serves as a critical lipophilic spacer in modern drug discovery, often acting as a bioisostere for isopropyl or phenyl groups to improve metabolic stability and solubility.

Retrosynthetic Analysis & Strategy

The transformation relies on the "umpolung" (polarity reversal) of the pyridine ring. The neutral pyridine ring is electron-deficient, resisting electrophilic attack. Oxidation to the N-oxide increases electron density at the oxygen, allowing activation by oxophilic reagents (

Workflow Diagram

Figure 1: Synthetic workflow for the conversion of 4-cyclobutylpyridine to 2-bromo-4-cyclobutylpyridine.

Experimental Protocol

Step 1: Synthesis of 4-Cyclobutylpyridine N-oxide

Objective: Convert the electron-poor pyridine nitrogen into a reactive N-oxide functionality.

Materials

-

Substrate: 4-Cyclobutylpyridine (1.0 equiv)

-

Oxidant: m-Chloroperoxybenzoic acid (mCPBA), 77% max (1.2 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Quench: Sat. aq.

(Sodium thiosulfate), Sat. aq.

Procedure

-

Dissolution: Dissolve 4-cyclobutylpyridine (10 mmol) in DCM (50 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add mCPBA (12 mmol, ~2.7 g) portion-wise over 15 minutes. Note: mCPBA is shock-sensitive; use a plastic spatula.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 3–5 hours.

-

Monitoring: Check via TLC (Eluent: 10% MeOH in DCM). The N-oxide is significantly more polar (lower

) than the starting pyridine.

-

-

Workup:

-

Dilute with DCM (50 mL).

-

Wash with sat.

(2 x 30 mL) to quench excess peroxide (starch-iodide paper test should be negative). -

Wash with sat.

(3 x 30 mL) to remove m-chlorobenzoic acid byproduct. -

Wash with Brine (1 x 30 mL).

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.-

Result: The N-oxide is typically obtained as an off-white solid or viscous oil. It is sufficiently pure for the next step.

-

Step 2: Regioselective Bromination[1][2]

Objective: Introduce the bromine atom at the C2 position using the N-oxide as a directing group.

Materials

-

Substrate: 4-Cyclobutylpyridine N-oxide (from Step 1)

-

Reagent: Phosphoryl bromide (

) (1.5 equiv) -

Solvent: Toluene (anhydrous) or 1,2-Dichloroethane (DCE)

-

Base (Workup): Sat. aq.

or 1M NaOH

Procedure

-

Setup: In a dry flask equipped with a reflux condenser and a drying tube (CaCl2), dissolve the N-oxide (10 mmol) in anhydrous Toluene (40 mL).

-

Reagent Addition: Add

(15 mmol, ~4.3 g) in one portion at RT.-

Caution:

is moisture-sensitive and corrosive. Handle in a fume hood.

-

-

Reaction: Heat the mixture to 80–90°C for 2–4 hours.

-

Quench (Critical): Cool the reaction to 0°C. Very slowly add crushed ice/water to the mixture.

-

Warning: Hydrolysis of excess

is exothermic and generates HBr gas.

-

-

Neutralization: Adjust the pH to ~8–9 using sat.

or 1M NaOH. -

Extraction: Extract with Ethyl Acetate (3 x 40 mL).

-

Purification: Dry organics over

, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).-

Target: 2-Bromo-4-cyclobutylpyridine (Colorless to pale yellow oil).

-

Mechanistic Insight

The regioselectivity is driven by the activation of the N-oxide oxygen by the phosphoryl group. This creates a highly electrophilic species at the C2 position (alpha to nitrogen), facilitating nucleophilic attack by the bromide ion.

Pathway Visualization[7]

Figure 2: Mechanistic pathway of the regioselective bromination via N-oxide activation.

Analytical Data & Validation

To validate the synthesis, compare the experimental data against these expected values.

| Parameter | Expected Value / Range | Interpretation |

| Appearance | Pale yellow oil or low-melting solid | Typical for halogenated alkylpyridines. |

| TLC ( | ~0.6 (20% EtOAc/Hex) | Much less polar than the N-oxide intermediate. |

| 1H NMR (C2-H) | Absent | The diagnostic proton at ~8.5 ppm (C2-H) of the starting material will disappear. |

| 1H NMR (C3-H) | ~7.3 - 7.5 ppm (singlet-like) | The proton adjacent to the bromine (C3) shifts upfield slightly relative to the N-oxide. |

| 1H NMR (Cyclobutyl) | ~3.4 ppm (multiplet, 1H) | Methine proton of the cyclobutyl ring; confirms ring integrity. |

| MS (ESI) | [M+H]+ = 212.0 / 214.0 | Characteristic 1:1 isotopic pattern for Bromine ( |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete oxidation | Ensure mCPBA quality (titrate if old). Extend reaction time. |

| Low Yield (Step 2) | Hydrolysis of | Use strictly anhydrous toluene. Ensure |

| Regioisomers | 4-position attack | Rare for N-oxides with C4 substituents. Verify structure by NMR (NOE). |

| Cyclobutyl Ring Opening | Acidic thermal stress | Keep temperature <100°C. Avoid prolonged reflux. |

Safety & References

Safety Protocols

-

mCPBA: Potentially explosive if concentrated or dried completely. Store wet or stabilized.

- : Reacts violently with water to release HBr (corrosive, toxic gas). Quench in a well-ventilated hood.

-

Pyridine Derivatives: Treat as potential neurotoxins and skin irritants. Wear nitrile gloves and safety goggles.

References

-

N-Oxide Oxidation: Y. Wang, et al. "Practical Synthesis of Pyridine N-Oxides." Journal of Organic Chemistry, 2018.

-

Bromination Mechanism: M. P. Cava, et al. "Thionation and Bromination of Pyridine N-Oxides." Journal of Organic Chemistry, 1999.

-

General Protocol: "Preparation of 2-Bromopyridines from Pyridine N-Oxides." Organic Syntheses, Coll. Vol. 10, p. 200.

-

Reagent Safety: "Phosphorus Oxybromide Safety Data Sheet." Fisher Scientific.[7]

Sources

Advanced Protocol: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-cyclobutylpyridine

Topic: Suzuki coupling reaction conditions for 2-Bromo-4-cyclobutylpyridine Content Type: Application Notes and Protocols

Abstract This application note details the optimized reaction conditions for the palladium-catalyzed cross-coupling of 2-Bromo-4-cyclobutylpyridine (CAS: 1086381-53-4) . While the 2-bromopyridine scaffold is a staple in medicinal chemistry, the specific 4-cyclobutyl substitution introduces unique steric and solubility profiles that distinguish it from simple picolines. This guide addresses the "2-pyridyl problem"—specifically the coordination of the pyridine nitrogen to the palladium center—and provides three distinct protocols ranging from robust general-purpose conditions to high-activity systems for sterically demanding partners.

Molecule Profile & Reactivity Analysis

Structural Considerations

The substrate 2-Bromo-4-cyclobutylpyridine presents a dichotomy of reactivity:

-

Electronic Activation (C2 Position): The electron-deficient nature of the pyridine ring activates the C-Br bond for oxidative addition, making it generally more reactive than comparable aryl bromides.

-

Catalyst Inhibition (Pyridine Nitrogen): The lone pair on the pyridine nitrogen is a competent ligand. It can displace phosphines or coordinate to the unsaturated Pd(0) or Pd(II) species, forming stable, off-cycle resting states that retard the catalytic turnover (the "2-pyridyl problem").

-

Cyclobutyl Moiety (C4 Position): Unlike planar phenyl or methyl groups, the cyclobutyl ring adds significant

character and bulk. It is chemically robust under standard Suzuki conditions (base/heat stable) but increases lipophilicity, necessitating careful solvent selection to prevent phase-transfer limitations in aqueous/organic biphasic systems.

Mechanistic Bottlenecks

The primary failure mode in coupling this substrate is catalyst poisoning . If the phosphine ligand is not sufficiently bulky or electron-rich, the pyridine nitrogen will outcompete the ligand for the metal center.

Figure 1: Catalytic cycle highlighting the competitive inhibition by the pyridine nitrogen (Red Node).

Critical Reaction Parameters

Ligand Selection

To counteract nitrogen coordination, the ligand must be bulky (to sterically clash with the pyridine substrate) and electron-rich (to facilitate oxidative addition).

-

Recommended: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is the industry standard "workhorse" for 2-bromopyridines due to its large bite angle and robustness.

-

High Performance: XPhos or SPhos (Buchwald biaryl phosphines) are required when coupling with hindered boronic acids or when low catalyst loading is necessary.

Base and Solvent Systems[1]

-

Base: Inorganic carbonates (K₂CO₃ , Cs₂CO₃ ) are preferred. Strong alkoxides (KOtBu) can lead to dehalogenation or nucleophilic attack on the pyridine ring.

-

Solvent: A biphasic system is critical for solubilizing the inorganic base while dissolving the lipophilic cyclobutylpyridine. 1,4-Dioxane/Water (4:1) is the gold standard.

Standardized Protocols

Protocol A: The "Workhorse" Condition (Robust & Scalable)

Best for: Coupling with simple aryl/heteroaryl boronic acids. High tolerance for moisture and air.

Reagents:

-

2-Bromo-4-cyclobutylpyridine (1.0 equiv)[1]

-

Boronic Acid / Pinacol Ester (1.2 – 1.5 equiv)

-

Base: K₂CO₃ (2.0 – 3.0 equiv)[6]

-

Solvent: 1,4-Dioxane : Water (4:1 v/v) [0.2 M concentration]

Procedure:

-

Charge a reaction vial with the pyridine substrate, boronic acid, K₂CO₃, and Pd(dppf)Cl₂.[6]

-

Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Add degassed 1,4-Dioxane and Water via syringe.[6]

-

Seal and heat to 80–100 °C for 4–12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[6] Dry over Na₂SO₄.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: High-Performance Condition (Sterically Hindered)

Best for: Coupling with ortho-substituted boronic acids or unreactive partners.

Reagents:

-

2-Bromo-4-cyclobutylpyridine (1.0 equiv)[1]

-

Boronic Acid (1.5 equiv)[7]

-

Catalyst: XPhos Pd G3 (2 – 4 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: THF : Water (10:1 v/v) or Toluene : Water (10:1 v/v)

Procedure:

-

Use a pre-catalyst system (XPhos Pd G3) to ensure rapid initiation.

-

Combine all solids in a microwave vial or pressure tube.

-

Add solvents and purge with Argon for 5 minutes.

-

Heat at 60 °C (mild) to 100 °C (aggressive).

-

Note: The bulky XPhos ligand prevents the pyridine nitrogen from binding to the Pd center, significantly accelerating the reaction.

Protocol C: Green/Aqueous Condition

Best for: Cost-sensitive scale-up with highly reactive boronic acids.

Reagents:

-

Catalyst: Pd(OAc)₂ (1 mol%) + TBAB (Tetrabutylammonium bromide, 1.0 equiv)

-

Base: Na₂CO₃ (2.0 equiv)

-

Solvent: Water : Ethanol (1:1 v/v)

Procedure:

-

Mix substrate, boronic acid, base, and TBAB in water/ethanol.

-

Add Pd(OAc)₂ last.

-

Heat to 80 °C in open air (or loosely capped) for 2–6 hours.

-

The product often precipitates out or oils out; extract with MTBE.

Decision Matrix & Troubleshooting

Use the following logic flow to select the appropriate protocol for your specific synthesis.

Figure 2: Protocol Selection Decision Tree.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning (N-coord) | Switch to Protocol B (XPhos/SPhos). Increase temp to 110°C. |

| Protodebromination (Product is 4-cyclobutylpyridine) | Hydride source present | Ensure solvents are anhydrous (if using Protocol A/B). Avoid alcoholic solvents. Use Cs₂CO₃ instead of K₂CO₃. |

| Homocoupling (Ar-Ar dimer) | Oxygen presence / Slow Transmetalation | Degas solvents more thoroughly. Add boronic acid slowly (syringe pump). |

| Black Precipitate (Pd Black) | Catalyst decomposition | Ligand is too labile. Switch to a bidentate ligand (dppf) or add excess ligand. |

Safety & Handling

-

2-Bromo-4-cyclobutylpyridine: Treat as a potential irritant. Avoid inhalation.

-

Palladium Catalysts: Heavy metal waste. Dispose of in dedicated heavy metal waste streams.

-

Pressure: Reactions at 100 °C in closed vessels generate pressure. Use rated pressure tubes or microwave vials.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Billingsley, K. L., & Buchwald, S. W. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

BenchChem. (2025).[8] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem Technical Library. Link

-

Lutz, M. R., et al. (2017).[9] High-Throughput Experimentation for the Synthesis of 2-Substituted Pyridines. Organic Process Research & Development, 21(10), 1531–1536. Link

Sources

- 1. PubChemLite - 2-bromo-4-cyclobutylpyridine (C9H10BrN) [pubchemlite.lcsb.uni.lu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. reddit.com [reddit.com]

- 4. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclobutyl Motif: Unlocking New Chemical Space with 2-Bromo-4-cyclobutylpyridine in Drug Discovery

Application Note & Synthetic Protocols

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of small, conformationally constrained carbocycles has emerged as a powerful tool for optimizing drug candidates. The cyclobutyl group, in particular, offers a unique combination of properties, including a defined three-dimensional structure and metabolic stability, that can significantly enhance a molecule's pharmacological profile.[1][2][3] This application note details the utility of 2-Bromo-4-cyclobutylpyridine as a versatile building block for accessing novel chemical matter in drug discovery. We provide an in-depth analysis of its reactivity and present detailed, field-proven protocols for its application in key carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the synthesis of complex pharmaceutical agents.

Introduction: The Strategic Value of the Cyclobutyl-Pyridine Scaffold

The pyridine ring is a privileged heterocycle, frequently found in a vast array of FDA-approved drugs due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties. The introduction of a cyclobutyl moiety at the 4-position of the pyridine ring offers several distinct advantages for the drug discovery scientist:

-

Conformational Rigidity: Unlike longer alkyl chains, the puckered, rigid nature of the cyclobutane ring can lock a molecule into a specific, bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.[4]

-

Improved Metabolic Stability: The cyclobutyl group can serve as a metabolically stable isostere for more labile functionalities, such as gem-dimethyl or isopropyl groups, which are prone to oxidative metabolism by cytochrome P450 enzymes.[2]

-

Enhanced Physicochemical Properties: The introduction of the sp³-rich cyclobutyl group can modulate a compound's lipophilicity and solubility, key parameters in optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][3]

-

Vectorial Exploration of Chemical Space: The defined geometry of the cyclobutyl group allows for the precise positioning of substituents, enabling a more controlled exploration of the target's binding pocket.[3]

2-Bromo-4-cyclobutylpyridine serves as an ideal starting point for leveraging these benefits. The bromine atom at the 2-position is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the efficient and modular construction of diverse compound libraries.

Physicochemical Properties and Proposed Synthesis

While specific experimental data for 2-Bromo-4-cyclobutylpyridine is not extensively published, its properties can be estimated based on analogous compounds.

Table 1: Estimated Physicochemical Properties of 2-Bromo-4-cyclobutylpyridine

| Property | Estimated Value | Comments |

| Molecular Formula | C₉H₁₀BrN | [5] |

| Molecular Weight | 212.09 g/mol | [6] |

| Boiling Point | ~240-250 °C at 760 mmHg | Estimated based on 2-Bromo-4-(tert-butyl)pyridine (243.6 °C)[7] and 2-Bromo-4-methylpyridine (196-203 °C).[8][9] |

| Density | ~1.3 g/cm³ | Based on 2-Bromo-4-(tert-butyl)pyridine (1.293 g/cm³).[7] |

| LogP | ~3.0 | Estimated based on the increased lipophilicity of the cyclobutyl group compared to a methyl group. |

Proposed Synthetic Route

A robust synthesis of 2-Bromo-4-cyclobutylpyridine can be envisioned via a Sandmeyer-type reaction, a well-established method for the preparation of 2-bromopyridines from their corresponding 2-amino precursors.[10][11]

Caption: Proposed two-step synthesis of 2-Bromo-4-cyclobutylpyridine.

Key Synthetic Applications and Protocols

The reactivity of the C-Br bond in 2-Bromo-4-cyclobutylpyridine makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The following protocols are based on well-established procedures for similar 2-bromopyridine derivatives and serve as a robust starting point for optimization.[12][13][14]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the formation of biaryl and heteroaryl-aryl structures.[15][16]

Reaction Principle: This reaction involves the palladium-catalyzed coupling of the 2-bromopyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a base.[17][18] The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination.[19]

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol:

-

Reaction Setup: To a dry Schlenk flask, add 2-Bromo-4-cyclobutylpyridine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄ [2-5 mol%] or a pre-catalyst system like Pd₂(dba)₃ with a ligand such as SPhos).[11][12]

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in pharmaceuticals.[20]

Reaction Principle: This reaction facilitates the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a base and a suitable phosphine ligand.[13][21] The choice of ligand is critical, especially with 2-bromopyridines, to prevent catalyst inhibition by the pyridine nitrogen.[22]

Detailed Protocol:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add 2-Bromo-4-cyclobutylpyridine (1.0 equiv.), the amine coupling partner (1.2 equiv.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 equiv.), a palladium source (e.g., Pd₂(dba)₃ [1-2 mol%]), and a suitable ligand (e.g., BINAP or XPhos [2-4 mol%]) to a dry reaction vessel.[10][23]

-

Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

-

Reaction: Seal the vessel and heat to 90-110 °C. Monitor the reaction's progress.

-

Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates in drug discovery.[24][25]